molecular formula C10H13NO6 B13384111 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one

Cat. No.: B13384111
M. Wt: 243.21 g/mol
InChI Key: CBOKZNLSFMZJJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deazauridine typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 of the uridine molecule with a carbon atom . This process can be achieved through various chemical reactions, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of 3-Deazauridine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, also known by its CAS number 13491-41-3, is a compound with significant biological potential. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13N3O6
  • Molecular Weight : 259.216 g/mol
  • Density : 1.93 g/cm³
  • Boiling Point : 576.1 °C at 760 mmHg
  • Flash Point : 302.2 °C

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes.

  • Inhibition of Cell Proliferation : Research indicates that the compound exhibits antiproliferative effects on mammalian cells. This action is primarily linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division .
  • Regulation of Cell Cycle : The compound has been shown to affect cell cycle regulation, which is crucial for controlling cell growth and proliferation. This property suggests its potential utility in cancer therapy, particularly for tumors with high levels of cytidine deaminase (CDA) expression .
  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals.

Case Studies and Research Findings

StudyFindings
Schott et al. (1994)Demonstrated the synthesis of the compound and its structural characteristics; highlighted its potential as a precursor in medicinal chemistry .
Recent InvestigationsFound that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a promising role in cancer treatment .
Topoisomerase InhibitionIdentified that the compound's mechanism involves inhibition of topoisomerase II, leading to reduced DNA replication rates in cancer cells .

Potential Applications

Based on its biological activity, this compound may have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent due to its antiproliferative effects.
  • Pharmaceutical Development : As a lead compound for developing new drugs targeting specific cancers or diseases associated with cell proliferation.

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2

InChI Key

CBOKZNLSFMZJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

solubility

H2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

Origin of Product

United States

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